molecular formula C26H21FN2O4S B10889545 2-[(5E)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5E)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No.: B10889545
M. Wt: 476.5 g/mol
InChI Key: JQHJZNZPEDLDCZ-OEAKJJBVSA-N
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Description

2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a thiazolidine ring, a fluorobenzyl group, and a methylene bridge, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

The synthesis of 2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, including the formation of the thiazolidine ring and the introduction of the fluorobenzyl group. The synthetic route may involve the following steps:

    Formation of the Thiazolidine Ring: This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.

    Introduction of the Fluorobenzyl Group: This step involves the reaction of the thiazolidine intermediate with a fluorobenzyl halide in the presence of a base.

    Methylene Bridge Formation: The final step involves the condensation of the intermediate with a suitable aldehyde or ketone to form the methylene bridge.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Materials Science: Its structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of 2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar compounds to 2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE include other thiazolidine derivatives and fluorobenzyl-containing compounds. These compounds may share similar structural features but differ in their specific substituents and overall chemical properties. The uniqueness of 2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Some similar compounds include:

This detailed article provides a comprehensive overview of 2-[5-((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-2,4-DIOXO-1,3-THIAZOLAN-3-YL]-N~1~-(4-METHYLPHENYL)ACETAMIDE, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H21FN2O4S

Molecular Weight

476.5 g/mol

IUPAC Name

2-[(5E)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C26H21FN2O4S/c1-17-6-10-20(11-7-17)28-24(30)15-29-25(31)23(34-26(29)32)14-18-8-12-21(13-9-18)33-16-19-4-2-3-5-22(19)27/h2-14H,15-16H2,1H3,(H,28,30)/b23-14+

InChI Key

JQHJZNZPEDLDCZ-OEAKJJBVSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)OCC4=CC=CC=C4F)/SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=CC=C4F)SC2=O

Origin of Product

United States

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